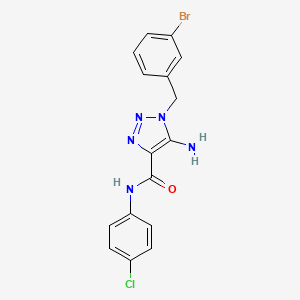

![molecular formula C23H19BrN4O3 B2995002 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-74-2](/img/structure/B2995002.png)

2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

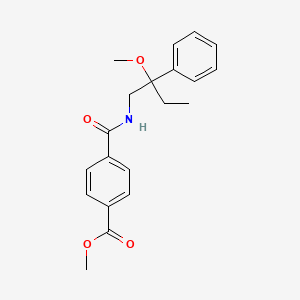

This compound is a complex organic molecule that contains several functional groups, including an amino group, a bromo group, a methoxy group, a pyridine ring, and a nitrile group. These functional groups suggest that this compound could have a variety of chemical properties and could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amino group could be introduced through amination, the bromo group through halogenation, and the nitrile group through a cyanation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a six-membered ring with one nitrogen atom, would likely be a key feature of the structure .Chemical Reactions Analysis

The chemical reactions that this compound could participate in would be determined by its functional groups. For example, the amino group could participate in reactions with acids or bases, the bromo group could be involved in substitution reactions, and the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar nitrile and amino groups could make it soluble in polar solvents, while the presence of the nonpolar methoxy group could make it soluble in nonpolar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

This compound is involved in the synthesis of complex molecules, providing insights into their structural configurations. For instance, similar compounds have been synthesized and analyzed through crystallography to understand their crystalline structure and bonding interactions. Such studies contribute to the fundamental understanding of chemical interactions and molecular geometry (Ganapathy et al., 2015).

Catalytic Applications

Derivatives of this compound have been used in catalysis, showcasing the utility in facilitating chemical reactions. For example, specific derivatives have been employed as catalysts in the synthesis of other complex molecules, highlighting the versatility and efficiency of such compounds in organic synthesis (Goudarziafshar et al., 2021).

Antibacterial Activity

The antibacterial properties of related cyanopyridine derivatives have been explored, offering potential avenues for the development of new antibacterial agents. Such studies are crucial for identifying novel compounds that could combat resistant bacterial strains (Bogdanowicz et al., 2013).

Materials Science and Device Fabrication

In the realm of materials science, derivatives of this compound have been studied for their thermal stability and electronic properties, laying the groundwork for their application in electronic devices. This research is pivotal for the development of new materials with specific electrical and optical characteristics (El-Menyawy et al., 2019).

Corrosion Inhibition

Additionally, the compound's derivatives have been investigated for their role as corrosion inhibitors, demonstrating their potential to protect metals from corrosion in acidic environments. This application is significant for extending the lifespan of metals in industrial settings (Dandia et al., 2013).

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

Propiedades

IUPAC Name |

2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O3/c1-13-9-19-21(23(29)28(13)12-15-5-3-4-8-27-15)20(16(11-25)22(26)31-19)14-6-7-18(30-2)17(24)10-14/h3-10,20H,12,26H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOSRMCAMARAPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)

![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)

![4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2994927.png)

![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)

![6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide](/img/structure/B2994934.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2994935.png)

![N-(2,4-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2994936.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone](/img/structure/B2994941.png)